Cas no 2228375-53-7 (O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine)

O-(2-{Pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine is a specialized organic compound featuring a pyrazolo[1,5-a]pyridine core functionalized with a hydroxylamine moiety. This structure confers unique reactivity, particularly in applications requiring nucleophilic or oxidative transformations. The compound's pyridine and pyrazole heterocycles enhance its stability and potential for further derivatization, making it valuable in medicinal chemistry and materials science. Its hydroxylamine group enables participation in nitroxide radical formation or coupling reactions, expanding its utility in synthesis. The propyl linker provides flexibility, improving solubility and compatibility with diverse reaction conditions. This compound is suited for researchers exploring novel heterocyclic frameworks or advanced synthetic intermediates.
O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine structure
2228375-53-7 structure
Product Name:O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine
CAS No:2228375-53-7
MF:C10H13N3O
MW:191.229721784592
CID:6258778
PubChem ID:165673247
Update Time:2025-05-22

O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine
    • EN300-1749250
    • O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine
    • 2228375-53-7
    • Inchi: 1S/C10H13N3O/c1-8(7-14-11)9-6-12-13-5-3-2-4-10(9)13/h2-6,8H,7,11H2,1H3
    • InChI Key: IJEKVKVDGHMBMA-UHFFFAOYSA-N
    • SMILES: O(CC(C)C1C=NN2C=CC=CC2=1)N

Computed Properties

  • Exact Mass: 191.105862047g/mol
  • Monoisotopic Mass: 191.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.6Ų

O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine Pricemore >>

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Additional information on O-(2-{pyrazolo1,5-apyridin-3-yl}propyl)hydroxylamine

O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine: A Comprehensive Overview

O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine is a compound with the CAS number 2228375-53-7, which has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of hydroxylamines, which are widely used as intermediates in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The presence of the pyrazolo[1,5-a]pyridine moiety introduces additional complexity and functionality to the molecule, making it a subject of interest for researchers exploring novel chemical entities.

The molecular structure of O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine consists of a hydroxylamine group (-NHOH) attached to a propyl chain, which is further connected to a pyrazolo[1,5-a]pyridine ring system. The pyrazolo[1,5-a]pyridine moiety is a bicyclic structure comprising a pyrazole ring fused with a pyridine ring. This arrangement imparts aromaticity and conjugation to the molecule, enhancing its stability and reactivity. The hydroxylamine group, on the other hand, is known for its ability to participate in various nucleophilic and oxidative reactions, making it a versatile functional group in organic synthesis.

Recent studies have highlighted the potential of O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel kinase inhibitors and other enzyme-targeted therapies. The compound's ability to form stable bonds with metal ions has also been investigated for its potential applications in coordination chemistry and catalysis.

One of the key areas where O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine has shown promise is in drug discovery. Its structural flexibility allows for easy modification at various positions on the pyrazolo[1,5-a]pyridine ring, enabling the creation of derivatives with enhanced pharmacokinetic properties. For example, substituents introduced at the 3-position of the pyrazole ring can significantly influence the compound's solubility, bioavailability, and binding affinity to target proteins.

Moreover, the compound's reactivity has been leveraged in the synthesis of advanced materials. Its ability to undergo various coupling reactions has made it a valuable building block in the construction of supramolecular assemblies and functional polymers. Recent advancements in click chemistry have further expanded its utility by enabling rapid and efficient assembly of complex structures using this compound as a starting material.

In terms of synthesis, O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine can be prepared through a variety of routes depending on the availability of starting materials and desired stereochemistry. One common approach involves the reaction of an appropriate aldehyde or ketone with hydroxylamine hydrochloride in basic conditions followed by subsequent functionalization steps to introduce the pyrazolo[1,5-a]pyridine moiety. Optimization of reaction conditions has led to improved yields and selectivity in these processes.

The pharmacological evaluation of O-(2-{pyrazolo[1,5-a]pyridin-3-yl}propyl)hydroxylamine derivatives has revealed their potential as anti-inflammatory agents due to their ability to modulate key inflammatory pathways. Preclinical studies have demonstrated that certain derivatives exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes without causing significant cytotoxicity or adverse side effects. These findings underscore their potential for development into therapeutic agents for inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its pharmacological applications, O-(2-{pyrazolo[1,a-bis(4-fluorophenethyl)-6H-dibenzo[c,g][1]-benzopyran}) has also been explored for its role in agrochemicals development. Its ability to inhibit plant pathogens at low concentrations makes it an attractive candidate for designing eco-friendly pesticides and fungicides that minimize environmental impact while maintaining efficacy.

From an analytical standpoint,O-(2-{pyrazolo[1,a-bis(4-fluorophenethyl)-6H-dibenzo[c,g][1]-benzopyran}) presents unique challenges due to its complex structure and multiple functional groups. Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are commonly employed for its characterization. These methods provide detailed insights into its molecular geometry, stereochemistry, and electronic properties.

Looking ahead,O-(2-{pyrazolo[1,a-bis(4-fluorophenethyl)-6H-dibenzo[c,g][1]-benzopyran}) holds immense potential for further exploration across diverse fields including drug discovery,disease modeling,and materials science.The ongoing advancements in computational chemistry tools are expected to facilitate deeper understandingof this compound's behavior at molecular level,enabling more precise designof derivatives with desired properties.

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